Cas no 2620-11-3 (Propanamide, 2-bromo-N-methyl-N-phenyl-)

Propanamide, 2-bromo-N-methyl-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- Propanamide, 2-bromo-N-methyl-N-phenyl-
- 2-bromo-N-methyl-N-phenyl-propanamide
- MFCD15207547
- 2620-11-3
- ALBB-031982
- starbld0016240
- SCHEMBL7497496
- 2-bromo-n-methyl-n-phenylpropanamide
- CAA62011
- LS-11710
- AKOS022339643
-
- MDL: MFCD15207547
- インチ: InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3
- InChIKey: YSZCCVBDAOBVPN-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)N(C)C1=CC=CC=C1)Br
計算された属性
- せいみつぶんしりょう: 241.01026
- どういたいしつりょう: 241.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
Propanamide, 2-bromo-N-methyl-N-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB561719-500mg |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 500mg |
€205.00 | 2025-02-16 | ||
abcr | AB561719-5g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 5g |
€637.00 | 2025-02-16 | ||
abcr | AB561719-10g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 10g |
€1037.00 | 2025-02-16 | ||
abcr | AB561719-5 g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 5g |
€656.50 | 2023-04-13 | ||
abcr | AB561719-500 mg |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 500MG |
€205.60 | 2023-04-13 | ||
abcr | AB561719-1g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 1g |
€237.00 | 2025-02-16 | ||
abcr | AB561719-10 g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 10g |
€1,074.00 | 2023-04-13 | ||
abcr | AB561719-1 g |
2-Bromo-N-methyl-n-phenylpropanamide; . |
2620-11-3 | 1g |
€239.00 | 2023-04-13 |
Propanamide, 2-bromo-N-methyl-N-phenyl- 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
Propanamide, 2-bromo-N-methyl-N-phenyl-に関する追加情報
Propanamide, 2-bromo-N-methyl-N-phenyl- (CAS No. 2620-11-3): A Comprehensive Overview
Propanamide, 2-bromo-N-methyl-N-phenyl-, identified by its Chemical Abstracts Service (CAS) number 2620-11-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amide derivative, characterized by its brominated phenyl ring and N-methyl substitution, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The molecular structure of Propanamide, 2-bromo-N-methyl-N-phenyl- consists of a propanamide backbone with a bromine atom attached to the second carbon of the phenyl ring and N-methyl groups on the nitrogen atom. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of the bromine atom, for instance, facilitates further functionalization through cross-coupling reactions, while the N-methyl and phenyl groups contribute to its solubility and reactivity in organic solvents.
In recent years, Propanamide, 2-bromo-N-methyl-N-phenyl- has been explored for its potential in medicinal chemistry. Its structural features suggest that it may serve as a precursor for more complex molecules with therapeutic properties. Researchers have been particularly interested in its ability to act as a scaffold for designing novel compounds that could interact with biological targets. The bromine substituent, in particular, has been leveraged in palladium-catalyzed reactions to introduce other functional groups, expanding the compound's utility in drug synthesis.
One of the most promising applications of Propanamide, 2-bromo-N-methyl-N-phenyl- is in the development of small-molecule inhibitors. Studies have demonstrated its role in modulating enzyme activity by serving as a competitive inhibitor or by participating in covalent bond formation with target proteins. The phenyl ring and N-methyl groups contribute to binding affinity, while the bromine atom allows for further derivatization to optimize pharmacokinetic profiles. These attributes make it a compelling candidate for further investigation in preclinical studies.
The synthesis of Propanamide, 2-bromo-N-methyl-N-phenyl- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by amide bond formation. The bromination step is critical and often achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The N-methylation is typically performed using methylating agents like dimethyl sulfate or methyl iodide, ensuring regioselectivity to avoid unwanted side products.
The purity and yield of Propanamide, 2-bromo-N-methyl-N-phenyl- are crucial for its intended applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm structural integrity and assess purity. These methods provide detailed insights into the compound's molecular structure and help identify any impurities that could affect its performance in subsequent synthetic steps or biological assays.
In academic research, Propanamide, 2-bromo-N-methyl-N-phenyl- has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows chemists to investigate electronic effects and steric influences on reactivity. Such studies contribute to the broader understanding of organic transformations and can lead to innovative approaches in drug discovery and materials science.
The pharmaceutical industry has also shown interest in Propanamide, 2-bromo-N-methyl-N-phenyl- due to its potential therapeutic benefits. Preclinical trials have begun to explore its efficacy against various diseases by assessing its interaction with biological targets such as enzymes and receptors. The compound's ability to modulate these interactions could lead to the development of new treatments for conditions ranging from neurological disorders to infectious diseases. The ongoing research highlights the importance of this compound as a building block for future therapeutics.
The environmental impact of synthesizing and handling Propanamide, 2-bromo-N-methyl-N-phenyl- is another area of consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. Solvent selection and reaction conditions are optimized to enhance sustainability without compromising yield or purity. These efforts align with global trends toward environmentally responsible chemical manufacturing practices.
In conclusion, Propanamide, 2-bromo-N-methyl-N-phenyl-, CAS No. 2620-11-3, is a multifaceted compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications, from serving as an intermediate in drug synthesis to acting as a modulator of biological processes. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in both academic laboratories and industrial settings.
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